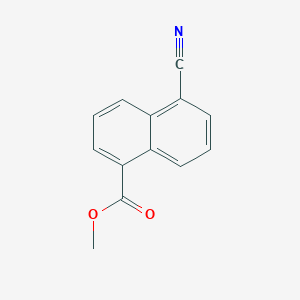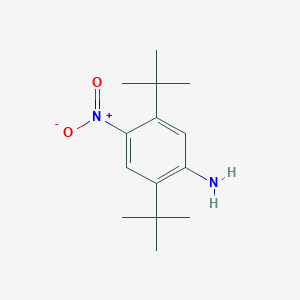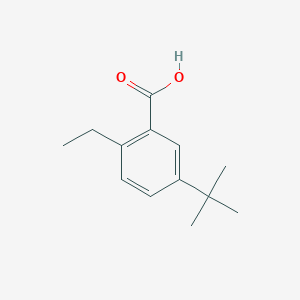![molecular formula C19H23NO2S B373800 3-(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethyl-1-propanamine](/img/structure/B373800.png)
3-(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6,6-dioxo-5,7-dihydrobenzodbenzothiepin-5-yl)-N,N-dimethylpropan-1-amine is a complex organic compound with a unique structure that includes a benzothiepin core
Vorbereitungsmethoden
The synthesis of 3-(6,6-dioxo-5,7-dihydrobenzodbenzothiepin-5-yl)-N,N-dimethylpropan-1-amine typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .
Wissenschaftliche Forschungsanwendungen
3-(6,6-dioxo-5,7-dihydrobenzodbenzothiepin-5-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways. The exact pathways involved depend on the specific biological context and the molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzothiepin derivatives and related heterocyclic compounds. Compared to these, 3-(6,6-dioxo-5,7-dihydrobenzodbenzothiepin-5-yl)-N,N-dimethylpropan-1-amine may offer unique properties, such as higher stability or specific binding affinities. Examples of similar compounds include 6b,11b-dihydroxy-12-methylphenyl-11b,12-dihydrobenzo[g]indeno[1,2-b]indole-5,6,7(6bH)-triones and benzo[1,2-b:4,5-b’]difuran-2,6(3H,7H)-dione .
Eigenschaften
Molekularformel |
C19H23NO2S |
|---|---|
Molekulargewicht |
329.5g/mol |
IUPAC-Name |
3-(6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepin-5-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23NO2S/c1-20(2)13-7-12-19-18-11-6-5-10-17(18)16-9-4-3-8-15(16)14-23(19,21)22/h3-6,8-11,19H,7,12-14H2,1-2H3 |
InChI-Schlüssel |
UPONXJGKVSUHOI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
Kanonische SMILES |
CN(C)CCCC1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B373723.png)











